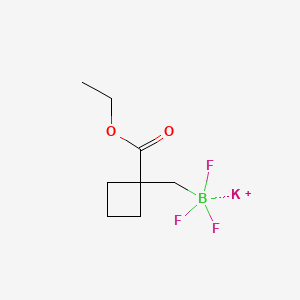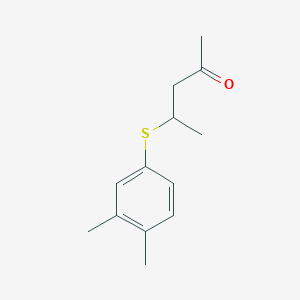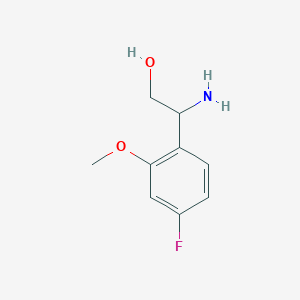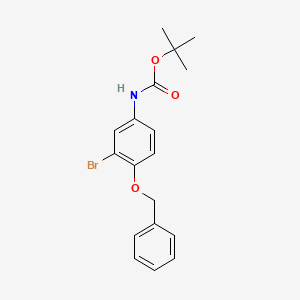
Potassium ((1-(ethoxycarbonyl)cyclobutyl)methyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide typically involves the reaction of an appropriate boronic acid or boronate ester with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include mild temperatures and the use of an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: Boronic acid or boronate ester, potassium fluoride.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: Mild temperatures (room temperature to 50°C), inert atmosphere (nitrogen or argon).
Industrial Production Methods
On an industrial scale, the production of potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the compound acts as a boron source to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or esters.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), mild temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), boronic acids or esters (from oxidation), and substituted organotrifluoroborates (from substitution).
科学的研究の応用
Potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents due to its ability to form stable carbon-boron bonds.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide exerts its effects is primarily through its role as a boron source in various chemical reactions. The trifluoroborate group facilitates the transfer of boron to other molecules, enabling the formation of new chemical bonds. This process involves the coordination of the boron atom with other reactants, followed by the transfer of the boron group to the target molecule.
類似化合物との比較
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate
Uniqueness
Potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide is unique due to its specific structure, which includes a cyclobutyl ring and an ethoxycarbonyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity in certain types of reactions, compared to other organotrifluoroborates.
特性
分子式 |
C8H13BF3KO2 |
|---|---|
分子量 |
248.09 g/mol |
IUPAC名 |
potassium;(1-ethoxycarbonylcyclobutyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C8H13BF3O2.K/c1-2-14-7(13)8(4-3-5-8)6-9(10,11)12;/h2-6H2,1H3;/q-1;+1 |
InChIキー |
QALUGXKDQSVGHG-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1(CCC1)C(=O)OCC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B13505397.png)




![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)

![rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13505450.png)





![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
